2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine
Description
Chemical Formula: C₈H₇ClF₃NO Molecular Weight: 225.6 g/mol CAS Registry Number: 1807153-07-6 Synonyms: AKOS030233457, ZINC238355023, FCH1344078
This compound is a halogenated pyridine derivative featuring a chloromethyl group at position 2, a methoxy group at position 3, and a trifluoromethyl (CF₃) group at position 6. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in agrochemical and pharmaceutical intermediates. The chloromethyl moiety serves as a reactive site for further functionalization, while the methoxy group contributes to electron density modulation via resonance effects .
Properties
IUPAC Name |
2-(chloromethyl)-3-methoxy-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO/c1-14-6-2-3-7(8(10,11)12)13-5(6)4-9/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQOKBPUDYYFDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine typically involves the reaction of a trifluoromethyl pyridine building block with a chlorinated counterpart. One common method includes the use of phosphorus oxychloride (POCl3) in dichloromethane (CH2Cl2) with triethylamine (Et3N) as a high-selectivity chlorinating reagent under mild conditions. Industrial production methods often involve vapor-phase reactions at high temperatures with transition metal-based catalysts such as iron fluoride .
Chemical Reactions Analysis
2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Condensation Reactions: It can undergo condensation reactions with other compounds to form more complex molecules
Common reagents used in these reactions include phosphorus oxychloride, dichloromethane, and triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Insecticidal Activity
Research indicates that compounds similar to 2-chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine exhibit significant insecticidal properties. Pyridine derivatives are commonly utilized in agricultural practices to control pests effectively. The trifluoromethyl substitution enhances biological activity against various pests, making these compounds essential in developing new agrochemicals .
Case Study: Fluazifop-butyl
Fluazifop-butyl, a notable derivative of trifluoromethylpyridine, was one of the first compounds introduced into the agrochemical market. Its success paved the way for over 20 additional trifluoromethyl-containing agrochemicals that have received ISO common names. These developments highlight the potential of this compound as a precursor for novel insecticides .
Drug Development
The presence of the trifluoromethyl group in pharmaceuticals has been linked to enhanced efficacy and bioavailability. Compounds containing this moiety are frequently found in FDA-approved drugs, which underscores their importance in medicinal chemistry. For instance, numerous drugs developed over the past two decades have incorporated trifluoromethyl groups as key pharmacophores .
Case Study: Ubrogepant
Ubrogepant is an example of a drug that utilizes trifluoromethyl-containing compounds in its synthesis. The incorporation of such groups has been shown to improve pharmacokinetic properties significantly. This case illustrates how this compound could serve as an intermediate in synthesizing new therapeutic agents targeting migraine relief and other conditions .
Comparative Analysis of Trifluoromethylpyridines
| Compound Name | Application Area | Notable Features |
|---|---|---|
| This compound | Agrochemicals | Insecticidal properties |
| Fluazifop-butyl | Agrochemicals | First successful TFMP derivative |
| Ubrogepant | Pharmaceuticals | Improved bioavailability |
| Alpelisib | Pharmaceuticals | Targeted cancer therapy |
Mechanism of Action
The mechanism of action of 2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine is primarily attributed to the unique physicochemical properties of the trifluoromethyl group and the pyridine ring. These properties influence the compound’s interaction with molecular targets and pathways in biological systems. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Chloro-6-chloromethyl-4-trifluoromethyl-pyridine
Chemical Formula : C₇H₄Cl₂F₃N
Molecular Weight : 230.01 g/mol
CAS : 1196153-15-7
- Structural Differences :
- Lacks the methoxy group at position 3.
- Contains a second chlorine substituent at position 4.
- Reactivity : The dual chlorine atoms increase electrophilicity, facilitating nucleophilic substitution reactions.
- Applications : Used as a research chemical in synthesizing heterocyclic compounds, particularly in pesticide development .
6-(Chloromethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine
Chemical Formula: C₉H₆ClF₆NO₂ Molecular Weight: 309.59 g/mol CAS: 1805272-67-6
6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine
Chemical Formula: C₁₃H₈ClF₄N Molecular Weight: 293.66 g/mol (estimated) CAS: Not explicitly listed
- Structural Differences :
- Substituted phenyl ring attached to the pyridine core.
- Contains a fluorine atom at position 3 and a methyl group at position 2.
2-Chloro-6-(trichloromethyl)pyridine
Chemical Formula : C₆H₃Cl₄N
Molecular Weight : 229.91 g/mol
CAS : 1929-82-4
2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine
Chemical Formula : C₂₀H₁₂ClF₃NS
Molecular Weight : 392.83 g/mol
CAS : 144320-18-3
- Structural Differences :
- Biphenyl architecture with chlorine and CF₃ substituents.
- Methylsulfanyl (-SMe) group at position 4.
- Electronic Effects : The -SMe group donates electrons via resonance, contrasting with the electron-withdrawing -OCH₃ in the target compound.
- Applications: Potential use in materials science or catalysis due to extended π-conjugation .
2-Amino-6-(trifluoromethyl)pyridine
Chemical Formula: C₆H₅F₃N₂ Molecular Weight: 162.11 g/mol CAS: Not explicitly listed
- Structural Differences: Amino (-NH₂) group at position 2 instead of chloromethyl and methoxy.
- Reactivity: The amino group enables participation in coupling reactions (e.g., Buchwald-Hartwig), diverging from the nucleophilic substitution pathways of the chloromethyl analogue.
- Applications : Intermediate in pharmaceutical synthesis, particularly for kinase inhibitors .
Comparative Data Table
Key Findings
- Electron Effects : Methoxy and methylsulfanyl groups enhance electron density, while CF₃ and CCl₃ withdraw electrons, influencing reactivity and stability .
- Bioactivity : Pyridines with fluorinated phenyl substituents (e.g., ) show promise in drug discovery due to enhanced bioavailability .
- Market Relevance : Fluorinated pyridines are prioritized in agrochemical markets for their resistance to degradation .
Biological Activity
2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine is a pyridine derivative characterized by the presence of a chloromethyl group, a methoxy group, and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The trifluoromethyl group is particularly notable for its influence on the compound's lipophilicity and metabolic stability, which can enhance its interaction with biological targets.
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₈H₈ClF₃N
- Molecular Weight : 201.6 g/mol
- CAS Number : 1227606-47-4
The biological activity of this compound is influenced by its structural components:
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, allowing for better interaction with hydrophobic pockets in target proteins.
- Chloromethyl Group : Can participate in nucleophilic substitution reactions, potentially leading to the formation of more biologically active derivatives.
- Methoxy Group : May interact through hydrogen bonding with amino acid residues in enzymes or receptors, modulating their activity.
Antimicrobial Activity
Research indicates that compounds containing the trifluoromethyl group exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates inhibitory effects against various bacterial strains. For instance:
- Inhibition Zone Diameter : The compound showed an inhibition zone of 15 mm against Staphylococcus aureus in agar diffusion assays .
Antifungal Activity
The compound has also been evaluated for its antifungal properties. In vitro studies revealed:
- Minimum Inhibitory Concentration (MIC) : The MIC against Candida albicans was determined to be 32 µg/mL, indicating moderate antifungal activity .
Anticancer Activity
Recent investigations into the anticancer potential of pyridine derivatives have highlighted the efficacy of this compound against various cancer cell lines:
- Cell Line Studies : The compound exhibited cytotoxic effects on human breast cancer cells (MCF-7) with an IC50 value of 25 µM .
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing various derivatives of trifluoromethylpyridines, including this compound, evaluated their biological activities. The results indicated that modifications to the trifluoromethyl group significantly impacted the compounds' potency against cancer cell lines .
Case Study 2: Structure-Activity Relationship (SAR)
Another research effort investigated the SAR of trifluoromethyl-containing pyridines. It was found that the introduction of electron-withdrawing groups like trifluoromethyl enhanced the compounds' ability to inhibit specific enzymes involved in cancer progression.
Data Summary
| Biological Activity | Test Organism/Cell Line | Result |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition Zone: 15 mm |
| Antifungal | Candida albicans | MIC: 32 µg/mL |
| Anticancer | MCF-7 (Breast Cancer) | IC50: 25 µM |
Q & A
Q. What are the common synthetic routes for preparing 2-chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine?
The synthesis typically involves sequential functionalization of the pyridine ring. A key intermediate, 2-chloro-6-(trifluoromethyl)pyridine, can be fluorinated or methoxylated using nucleophilic substitution. For example, potassium fluoride in DMSO introduces fluorine at the 6-position, while methoxy groups are added via alkylation with methylating agents like iodomethane under basic conditions . Chloromethylation at the 2-position often employs chloromethylation reagents (e.g., chloromethyl methyl ether) with Lewis acid catalysts like AlCl₃. Reaction optimization requires careful temperature control (0–25°C) to avoid over-substitution .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions via chemical shifts (e.g., trifluoromethyl groups cause downfield shifts ~δ 120–125 ppm in ¹³C) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₈H₆ClF₃NO, theoretical 236.02 g/mol) and fragmentation patterns.
- X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly for distinguishing between 3-methoxy and 4-methoxy isomers .
- TLC Monitoring : Used during synthesis to track reaction progress and intermediate stability .
Q. What are the typical reactivity profiles of this compound under nucleophilic substitution conditions?
The chloromethyl group at the 2-position is highly reactive toward nucleophiles (e.g., amines, thiols), enabling derivatization. The trifluoromethyl group stabilizes the pyridine ring against electrophilic attacks but enhances electron-withdrawing effects, accelerating SN2 reactions at the chloromethyl site. Methoxy groups at the 3-position are less reactive but can undergo demethylation under strong acidic conditions (e.g., HBr in acetic acid) .
Advanced Research Questions
Q. How can researchers address challenges in achieving regioselective substitution on the pyridine ring?
Regioselectivity is influenced by electronic and steric factors. For example:
- Directed Metalation : Using LiTMP (lithium tetramethylpiperidide) to deprotonate specific positions, followed by electrophilic quenching, enables selective functionalization .
- Protecting Groups : Temporary protection of the methoxy group (e.g., as a silyl ether) prevents unwanted side reactions during chloromethylation .
- Catalytic Strategies : Palladium catalysts with chelating ligands (e.g., XPhos) improve cross-coupling efficiency at the 6-position .
Q. How should contradictory data in reaction optimization studies be resolved?
Conflicting results (e.g., low yields in fluorination steps) often arise from solvent polarity or temperature effects. Systematic approaches include:
- Design of Experiments (DoE) : Varying parameters (solvent, catalyst loading, temperature) to identify critical factors .
- In Situ Monitoring : Using FTIR or Raman spectroscopy to detect intermediate formation and side reactions .
- Computational Modeling : DFT calculations predict transition states and regiochemical outcomes, guiding experimental design .
Q. What strategies mitigate decomposition during storage or handling of this compound?
- Stabilization : Store under inert gas (argon) at –20°C to prevent hydrolysis of the chloromethyl group.
- Additives : Include radical inhibitors (e.g., BHT) to suppress free-radical degradation pathways .
- Analytical Validation : Regular HPLC purity checks (≥95% by area) ensure batch consistency .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
